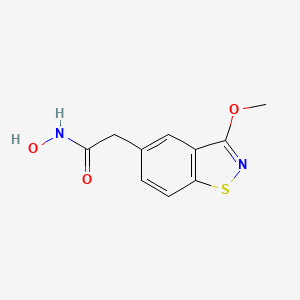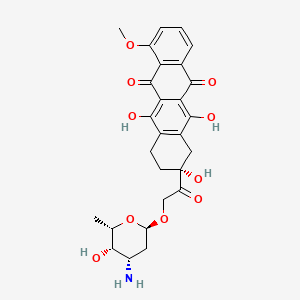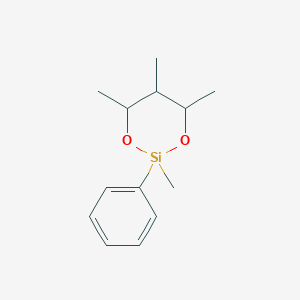
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to two oxygen atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane typically involves the reaction of phenylsilane with a suitable diol under acidic or basic conditions. One common method is the reaction of phenylsilane with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a catalyst such as hydrochloric acid or a base like sodium hydroxide. The reaction proceeds through the formation of a siloxane intermediate, which then cyclizes to form the desired dioxasilinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The phenyl group or the oxygen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups onto the silicon atom or the phenyl ring.
Scientific Research Applications
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component of therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in diverse chemical reactions. The phenyl group provides additional stability and reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but contains boron instead of silicon.
2,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Another boron-containing analog with a different substitution pattern.
Phenylboronic acid pinacol ester: Contains boron and is used in similar synthetic applications.
Uniqueness
2,4,5,6-Tetramethyl-2-phenyl-1,3,2-dioxasilinane is unique due to the presence of silicon, which imparts distinct chemical properties compared to its boron-containing analogs. Silicon’s ability to form strong bonds with oxygen and carbon makes this compound particularly useful in the synthesis of stable and reactive intermediates.
Properties
CAS No. |
67411-94-3 |
|---|---|
Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
2,4,5,6-tetramethyl-2-phenyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C13H20O2Si/c1-10-11(2)14-16(4,15-12(10)3)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
SEIGZYXHEXXZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O[Si](OC1C)(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


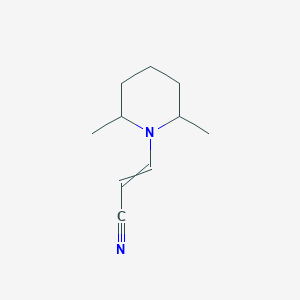
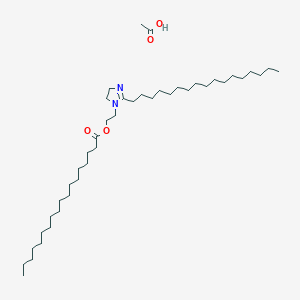


![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
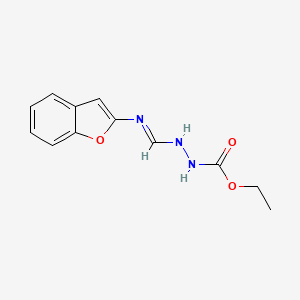
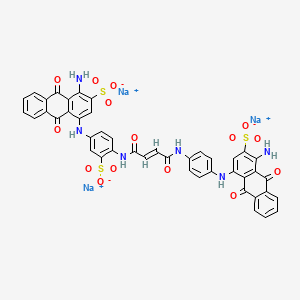
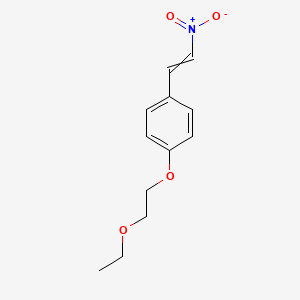
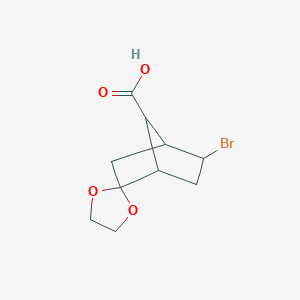
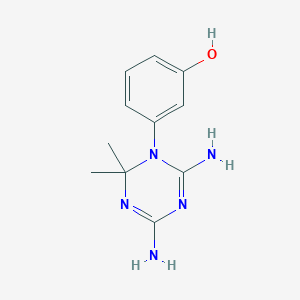
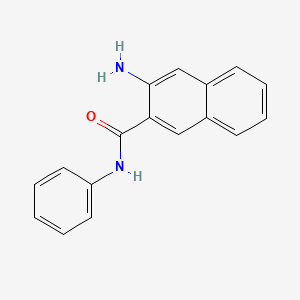
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
